

Technical Support Center: Optimizing Chromatographic Separations with Formic Acid

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Compound of Interest

Compound Name: *Formic-d acid*

Cat. No.: *B1585038*

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Welcome to the Technical Support Center for improving chromatographic peak shape using formic acid mobile phase additives. This guide is designed for researchers, scientists, and drug development professionals who utilize High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Here, you will find in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to help you overcome common challenges and achieve optimal separation performance.

The Role of Formic Acid in Chromatographic Separations

Formic acid is a widely used mobile phase additive in reversed-phase chromatography, primarily valued for its ability to improve peak shape and its compatibility with mass spectrometry detectors.^{[1][2]} Its acidic nature helps to control the ionization state of both the analyte and the stationary phase, which is crucial for achieving sharp, symmetrical peaks.

At a typical concentration of 0.1%, formic acid lowers the pH of the mobile phase to approximately 2.8.^[3] This acidic environment is particularly beneficial for the analysis of basic compounds. By protonating basic analytes, it ensures they are in a single ionic form, leading to more consistent interactions with the stationary phase. Furthermore, the low pH suppresses the ionization of residual silanol groups on the silica-based stationary phase.^{[4][5]} These silanol groups, when ionized, can cause undesirable secondary interactions with positively charged basic analytes, resulting in peak tailing.^{[5][6][7]}

Formic acid is also favored for LC-MS applications due to its volatility, which allows it to be easily removed in the ion source, and its ability to provide protons, which aids in the ionization of analytes in positive ion mode.^{[1][8]}

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions about using formic acid in chromatography.

1. What is the optimal concentration of formic acid to use in the mobile phase?

The most commonly recommended concentration of formic acid is 0.1% (v/v) in the aqueous portion of the mobile phase.^{[3][4][9]} This concentration is generally sufficient to lower the pH to a level that improves peak shape for basic compounds without being overly corrosive to the HPLC system.^{[8][10]} While concentrations up to 0.2% may be used if necessary, higher concentrations can negatively impact both the column and the mass spectrometer and may suppress the analyte signal.^[10]

2. Can I use formic acid with any type of column?

Formic acid is most commonly used with silica-based reversed-phase columns, such as C18 and C8 columns. The primary benefit of formic acid is the suppression of silanol group activity on the silica surface.^{[4][5]} While it can be used with other types of columns, the impact on peak shape may be less pronounced. For specialized columns, like those with positively charged surfaces, it may be possible to use lower concentrations of formic acid (e.g., 0.01%) and still achieve good peak shape.^[9]

3. Is formic acid suitable for both positive and negative ion mode mass spectrometry?

Formic acid is an excellent choice for positive ion mode LC-MS as it readily provides protons to facilitate the formation of $[M+H]^+$ ions.^{[1][8]} However, in negative ion mode, the acidic conditions can suppress the ionization of weakly acidic compounds, preventing the formation of $[M-H]^-$ ions.^{[1][11]} If negative ion mode is required, alternative additives like ammonium acetate or ammonium hydroxide may be more suitable.^[11]

4. How should I prepare and store mobile phases containing formic acid?

For consistent results, it is crucial to prepare mobile phases fresh. Formic acid in methanol can degrade over time, with a significant decrease in concentration observed within a few days.[12] [13] Therefore, it is not recommended to store pre-mixed mobile phases of formic acid in methanol for extended periods.[12] Always use high-purity, LC-MS grade formic acid and solvents to avoid introducing contaminants that can cause extraneous peaks in your chromatogram.[14]

5. Can formic acid damage my HPLC system or column?

At the recommended concentration of 0.1%, formic acid is generally safe for stainless steel HPLC systems and modern, high-purity silica columns.[8] However, prolonged exposure to any acidic mobile phase can eventually lead to corrosion. It is good practice to flush the system with a non-acidic solvent, such as a methanol/water mixture, after use, especially before long-term shutdown.[12]

Troubleshooting Guide

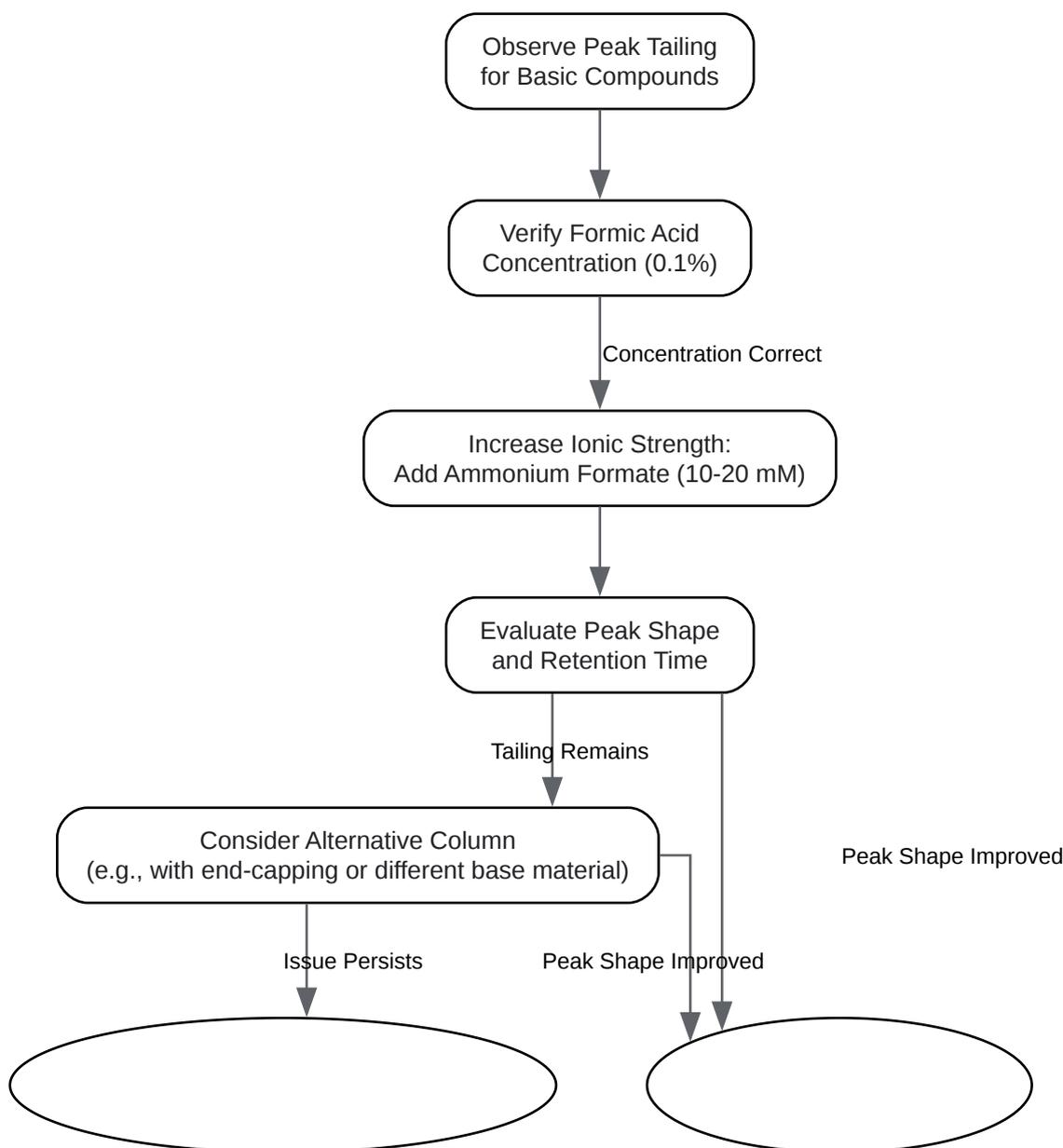
This section addresses specific issues you may encounter when using formic acid and provides a systematic approach to resolving them.

Issue 1: Persistent Peak Tailing of Basic Compounds

Even with the addition of 0.1% formic acid, you may still observe tailing peaks for strongly basic analytes. This often indicates that the ionic strength of the mobile phase is too low to fully mitigate secondary interactions.

Causality: At low ionic strengths, the positively charged basic analytes can still interact with any remaining ionized silanol groups on the stationary phase, leading to peak tailing.[6][7][15]

Troubleshooting Workflow:



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Troubleshooting Peak Tailing

Step-by-Step Protocol:

- **Confirm Mobile Phase Preparation:** Ensure that the formic acid concentration is indeed 0.1%. Inaccurate preparation can lead to a higher than optimal pH.
- **Increase Ionic Strength:** Add 10-20 mM of ammonium formate to your mobile phase.^[16] The ammonium ions will compete with the protonated basic analytes for interaction with the

residual silanol groups, thereby improving peak shape.^{[6][7]}

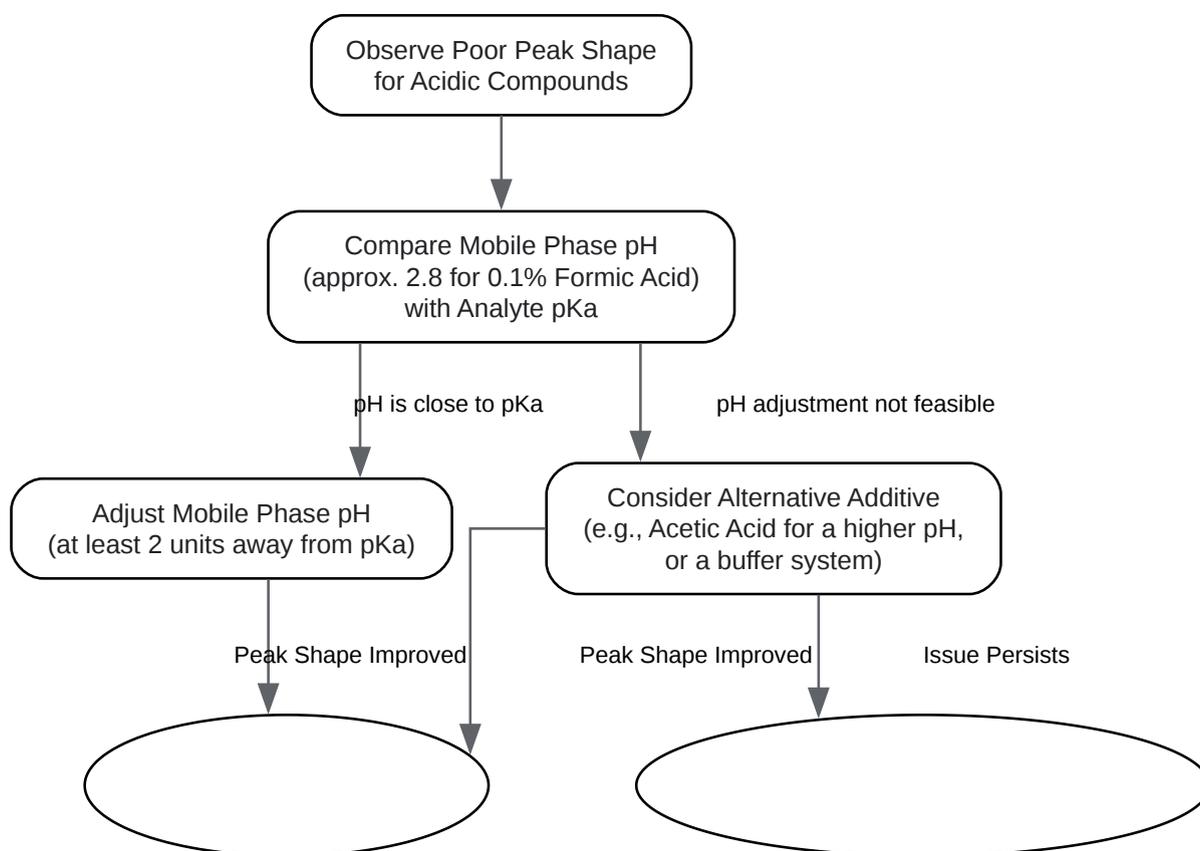
- **Monitor System Performance:** After adding ammonium formate, you should observe improved peak symmetry and potentially a slight increase in retention time for your basic analytes.^[16]
- **Consider an Alternative Column:** If tailing persists, the issue may be with the column itself. Consider using a column with advanced end-capping to minimize exposed silanols or a column with a different stationary phase chemistry that is less prone to secondary interactions.^[17]

Issue 2: Poor Peak Shape for Acidic Compounds

While formic acid is primarily used for basic compounds, it can also influence the chromatography of acidic analytes. If you observe broad or split peaks for acidic compounds, it may be due to their pKa being close to the mobile phase pH.

Causality: When the mobile phase pH is close to the pKa of an acidic analyte, the analyte will exist in both its protonated and deprotonated forms. This dual state leads to inconsistent interactions with the stationary phase, resulting in poor peak shape.

Troubleshooting Workflow:



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Troubleshooting Poor Peak Shape for Acidic Compounds

Step-by-Step Protocol:

- **Determine Analyte pKa:** Find the pKa of your acidic analyte.
- **Adjust Mobile Phase pH:** The general rule is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic state. With 0.1% formic acid, the pH is around 2.8.^[3] If your analyte's pKa is in this range, you will likely see poor peak shape.
- **Select an Alternative Additive:** If a higher pH is needed, consider using a weaker acid like acetic acid (0.1% gives a pH of approximately 3.2) or a buffer system such as ammonium acetate to maintain a stable, higher pH.^{[3][11]}

Issue 3: Unexpected Peaks in the Chromatogram

The appearance of unexpected peaks can be concerning and may originate from impurities in the mobile phase additives.

Causality: Even high-purity grades of formic acid can contain trace impurities that may be detected by sensitive detectors like UV or mass spectrometers.^[14] Different sources of formic acid can have unique impurity profiles.^[14]

Troubleshooting Protocol:

- Run a Blank Gradient: Inject a mobile phase blank to confirm that the extraneous peaks are not coming from the sample or autosampler carryover.^[14]
- Test a Different Batch or Source of Formic Acid: If the peaks persist in the blank, prepare a fresh mobile phase using a different lot number or a different manufacturer of formic acid.^[14]
- Ensure Proper Mobile Phase Preparation and Storage: Use dedicated and thoroughly cleaned glassware for mobile phase preparation to avoid cross-contamination.^[18] As mentioned earlier, prepare formic acid-containing mobile phases fresh, especially when using methanol as the organic solvent.^{[12][13]}

Quantitative Data Summary

Parameter	Recommended Value/Range	Rationale
Formic Acid Concentration	0.1% (v/v)	Optimal for pH reduction and peak shape improvement without excessive system corrosion or signal suppression.[3][4][9]
Mobile Phase pH (with 0.1% Formic Acid)	~2.8	Suppresses silanol ionization and protonates basic analytes. [3]
Ammonium Formate Concentration (if needed)	10-20 mM	Increases ionic strength to mitigate secondary interactions and improve peak shape for basic compounds.[16]
Mobile Phase Shelf Life (Formic Acid in Methanol)	Prepare Fresh Daily	Formic acid degrades in methanol, leading to changes in mobile phase composition and chromatographic performance.[12][13]
Mobile Phase Shelf Life (Formic Acid in Water)	Up to 1-2 months	Aqueous solutions of formic acid are more stable than those in methanol.[3]

References

- Deleterious Effects of Formic Acid without Salt Additives on the HILIC Analysis of Basic Compounds. Phenomenex.
- Separation Conditions1 Fundamentals of a First-Choice Mobile Phase. Shimadzu.
- Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis.
- LC Troubleshooting—All of My Peaks are Tailing!
- Mobile Phase Additives for Peptide Characterization.
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Why is Formic Acid Added to the Mobile Phase in Mass Spectrometry?.

- A stationary phase with a positively charged surface allows for minimizing formic acid concentration in the mobile phase, enhancing electrospray ionization in LC-MS proteomic experiments. RSC Publishing.
- HPLC solvents and mobile phase additives. Unknown Source.
- Why Acid?.
- Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC - NIH.
- Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chrom
- LC Troubleshooting—All of My Peaks are Tailing!
- Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid. Phenomenex.
- A Case of Changing Solution pH. Formic Acid Stability in Solution (Methanol).
- Peculiarities of Mobile Phases Containing Formic Acid.
- Optimization of Formic Acid Concentration in the Mobile Phases.
- Effect of lower formic acid concentration in the mobile phase in LC-MS proteomic experiments. EMBL-EBI.
- Retention of Ionisable Compounds on High-Performance Liquid Chromatography XVIII: pH Variation in Mobile Phases Containing Formic Acid, Piperazine, Tris, Boric Acid or Carbonate as Buffering Systems and Acetonitrile as Organic Modifier. PubMed.
- What is the maximum percent formic acid solution that can be used with an LC/MS?.
- BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns.
- Navigating Reproducibility: A Guide to Formic Acid Use in Serial Experiments. Benchchem.
- Stability of Formic Acid in Methanol Solutions and the Implications for Use in LC–MS Gradient Elution Analysis.
- How exactly do we prepare mobile phases used for LC/MS?.
- Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid. Phenomenex.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- PEAK TAILING: Phenomenon, Symptoms, and Corrections. YouTube.
- 2% Formic Acid destroying my column (dead space).
- Does Formic Acid linger in the MS?.
- Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. R Discovery.
- HPLC Troubleshooting Guide. Unknown Source.
- Why use formic acid in LC-MS. Chrominfo.
- HPLC Approaches to Improve Peak Shape for Basic Analytes. HALO Columns.
- (PDF) Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach.
- Methods for Changing Peak Resolution in HPLC: Advantages and Limit
- HPLC method development - can anyone help?.

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Sources

- 1. researchgate.net [researchgate.net]
- 2. Chrominfo: Why use formic acid in LC-MS [chrominfo.blogspot.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. shimadzu.com [shimadzu.com]
- 5. sepscience.com [sepscience.com]
- 6. Restek - Videoartikel [de.restek.com]
- 7. youtube.com [youtube.com]
- 8. welch-us.com [welch-us.com]
- 9. A stationary phase with a positively charged surface allows for minimizing formic acid concentration in the mobile phase, enhancing electrospray ioniz ... - Analyst (RSC Publishing) DOI:10.1039/D3AN01508D [pubs.rsc.org]
- 10. support.waters.com [support.waters.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : A Case of Changing Solution pH. Formic Acid Stability in Solution (Methanol) [hplctips.blogspot.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. phenomenex.com [phenomenex.com]
- 15. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. halocolumns.com [halocolumns.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]

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